An In-depth Technical Guide to the Structure Elucidation of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Structure Elucidation of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine. This molecule, a derivative of the privileged 7-azaindole scaffold, is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of related compounds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed analytical decisions.
Introduction: The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a bicyclic aromatic heterocycle that has garnered substantial attention in pharmaceutical research.[4] Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers unique hydrogen bonding capabilities and alters the electronic properties of the molecule. These characteristics have led to the development of numerous 1H-pyrrolo[2,3-b]pyridine derivatives with a wide range of biological activities, including potent inhibitors of kinases and other enzymes.[1][2][3] The specific substitution pattern of a benzyl group at the 3-position and a bromine atom at the 5-position in the target molecule presents a unique analytical challenge and opportunity for detailed structural analysis.
A Multi-faceted Approach to Structure Elucidation
The unambiguous determination of a novel chemical structure is a cornerstone of chemical research. It relies on a synergistic application of multiple analytical techniques. This guide will detail a logical workflow for the structure elucidation of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, beginning with foundational spectroscopic methods and culminating in the definitive confirmation of its three-dimensional structure.
Caption: A logical workflow for the structure elucidation of a novel organic molecule.
Part 1: Foundational Spectroscopic Analysis
Mass Spectrometry (MS): Determining the Molecular Formula
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[5] For 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, high-resolution mass spectrometry (HRMS) is crucial for obtaining an accurate mass measurement, which in turn allows for the unambiguous determination of its molecular formula.
Predicted Mass Spectral Data
| Ion Type | Predicted m/z | Ion Formula | Notes |
| [M]⁺ | 300.0155 / 302.0134 | [C₁₄H₁₁⁷⁹BrN₂]⁺ / [C₁₄H₁₁⁸¹BrN₂]⁺ | The molecular ion peak will appear as a doublet with approximately 1:1 intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). |
| [M-Br]⁺ | 221.0917 | [C₁₄H₁₁N₂]⁺ | Loss of the bromine atom. |
| [M-C₇H₇]⁺ | 208.9481 / 210.9460 | [C₇H₄⁷⁹BrN₂]⁺ / [C₇H₄⁸¹BrN₂]⁺ | Loss of the benzyl group. |
Experimental Protocol: High-Resolution Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the most probable elemental composition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretching (pyrrole) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Weak | C-H stretching (aliphatic CH₂) |
| 1600-1450 | Strong | C=C stretching (aromatic rings) |
| 1400-1300 | Medium | C-N stretching |
| 700-500 | Strong | C-Br stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify characteristic functional groups.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[7][8] A combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments is required for the complete assignment of all proton and carbon signals.
¹H and ¹³C NMR: Initial Chemical Shift Assignments
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.30 | s | 1H | H-6 |
| ~8.15 | s | 1H | H-4 |
| ~7.30-7.15 | m | 5H | Benzyl aromatic protons |
| ~7.10 | s | 1H | H-2 |
| ~4.10 | s | 2H | CH₂ (benzyl) |
| ~10.0 (broad) | s | 1H | N-H (pyrrole) |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~149.0 | C-7a |
| ~145.0 | C-6 |
| ~140.0 | Benzyl C-1' |
| ~130.0 | C-4 |
| ~129.0 | Benzyl C-2'/6' |
| ~128.5 | Benzyl C-4' |
| ~126.5 | Benzyl C-3'/5' |
| ~125.0 | C-2 |
| ~118.0 | C-3a |
| ~115.0 | C-3 |
| ~95.0 | C-5 |
| ~35.0 | CH₂ (benzyl) |
Experimental Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to make initial assignments.
2D NMR Spectroscopy: Unraveling the Connectivity
Two-dimensional NMR experiments are essential for unambiguously connecting the atoms within a molecule.[9][10][11]
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] For 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine, COSY would be expected to show correlations within the benzyl aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached.[9][13] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[13][14] This is arguably the most critical experiment for piecing together the molecular skeleton, as it connects different spin systems and identifies quaternary carbons.
Caption: Workflow for structure elucidation using a suite of NMR experiments.
Predicted Key HMBC Correlations:
-
Benzyl CH₂ protons (~4.10 ppm): Correlations to C-2, C-3, C-3a of the pyrrolo[2,3-b]pyridine core and to the benzyl C-1' and C-2'/6' carbons. This is a crucial correlation for establishing the connection between the benzyl group and the heterocyclic core at the C-3 position.
-
H-2 proton (~7.10 ppm): Correlations to C-3, C-3a, and C-7a.
-
H-4 proton (~8.15 ppm): Correlations to C-3a, C-5, and C-6.
-
H-6 proton (~8.30 ppm): Correlations to C-4, C-5, and C-7a.
Experimental Protocol: 2D NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for 1D NMR.
-
Data Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs on a high-field NMR spectrometer.
-
Data Analysis: Systematically analyze the cross-peaks in each spectrum. Use the HSQC to assign protonated carbons. Use the COSY to identify coupled protons. Use the HMBC to piece together the molecular fragments and confirm the substitution pattern.
Part 3: Single-Crystal X-ray Crystallography: The Definitive Answer
While NMR provides an excellent picture of the molecule's connectivity in solution, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state.[15][16][17] It provides precise bond lengths, bond angles, and information about intermolecular interactions.[6]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow a single crystal of suitable quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount the crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[6]
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell and space group. Solve the structure using direct methods and refine it by full-matrix least-squares on F².[6]
The resulting crystal structure would provide the ultimate confirmation of the connectivity established by NMR and would reveal the precise conformation of the benzyl group relative to the pyrrolo[2,3-b]pyridine ring system.
Conclusion
The structure elucidation of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is a systematic process that relies on the integrated interpretation of data from multiple analytical techniques. Mass spectrometry provides the molecular formula, IR spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR experiments reveals the detailed connectivity of the molecule. Finally, single-crystal X-ray crystallography can provide the definitive, unambiguous three-dimensional structure. This guide provides the foundational knowledge and experimental framework for researchers to confidently approach the structural characterization of this and other novel heterocyclic compounds.
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